

Application Notes and Protocols for Ceritinib Dosage in In Vivo Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **ceritinib** in preclinical in vivo experiments, with a focus on dosing, administration, and efficacy in non-small cell lung cancer (NSCLC) xenograft models. The protocols outlined below are based on established methodologies from peer-reviewed research.

Application Notes

Ceritinib is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase.[1][2] It has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including those resistant to the first-generation inhibitor, crizotinib.[3]

Recommended Dosage and Administration

For in vivo studies using mouse xenograft models of ALK-positive NSCLC, the recommended oral dosage of **ceritinib** typically ranges from 25 mg/kg to 50 mg/kg, administered daily via oral gavage.[1][3] At these doses, **ceritinib** has been shown to be well-tolerated, with studies reporting no significant body weight loss in the treated mice.[1]

Vehicle for Oral Administration

A common vehicle for the preparation of **ceritinib** for oral gavage is a suspension in 0.5% methylcellulose. Another suitable vehicle, used for the similar tyrosine kinase inhibitor crizotinib,



is 0.5% carboxymethyl cellulose sodium (CMC-Na).[4]

Efficacy in Xenograft Models

Ceritinib has demonstrated marked tumor regression in various ALK-positive NSCLC xenograft models.[3] The tables below summarize key quantitative data from representative studies.

Animal Model	Tumor Type (Cell Line)	Ceritinib Dose	Administrat ion Route	Treatment Schedule	Key Outcomes
SCID beige mice	ALK-positive NSCLC (H2228)	25 mg/kg	Oral gavage	Once daily for 14 days	Marked tumor regression.[3]
SCID beige mice	ALK-positive NSCLC (H2228)	50 mg/kg	Oral gavage	Once daily for 14 days	Marked tumor regression.[3]
BALB/cAJcl- nu mice	Cholangiocar cinoma (KKU- M213A)	25 mg/kg	Oral gavage	Once daily for 14 days	Significant reduction in average tumor weight.
BALB/cAJcl- nu mice	Cholangiocar cinoma (KKU- M213A)	50 mg/kg	Oral gavage	Once daily for 14 days	Significant reduction in tumor weight and volume.
Nude mice	Melanoma (A375P)	50 mg/kg	Oral gavage	Every other day for 17 days	Significant reduction in tumor volume.[5]

Pharmacokinetic Data



Pharmacokinetic parameters of **ceritinib** can vary depending on the animal model and experimental conditions. A study in rats indicated that brain exposure to **ceritinib** was approximately 15% of the plasma exposure as measured by the area under the curve (AUC). [6] While specific Cmax, Tmax, and AUC data for 25 mg/kg and 50 mg/kg doses in mice are not readily available in the public domain, the provided efficacy data at these doses suggest they achieve therapeutic concentrations.

Experimental ProtocolsPreparation of Ceritinib for Oral Gavage

This protocol describes the preparation of a **ceritinib** suspension for oral administration to mice.

Materials:

- Ceritinib powder
- 0.5% methylcellulose solution or 0.5% CMC-Na solution
- Sterile microcentrifuge tubes
- Vortex mixer
- Analytical balance

Procedure:

- Weigh the required amount of ceritinib powder using an analytical balance.
- Transfer the powder to a sterile microcentrifuge tube.
- Add the appropriate volume of 0.5% methylcellulose or 0.5% CMC-Na to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 20 g mouse, the dose is 0.5 mg; if the gavage volume is 0.1 mL, the concentration should be 5 mg/mL).
- Vortex the tube vigorously until a homogenous suspension is formed.
- Prepare the suspension fresh daily before administration.



ALK-Positive NSCLC Xenograft Mouse Model Protocol

This protocol details the establishment of a subcutaneous xenograft model using ALK-positive NSCLC cell lines.

Materials:

- ALK-positive NSCLC cells (e.g., H2228, H3122)
- Immunodeficient mice (e.g., SCID beige, nude mice, 6-8 weeks old)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Matrigel® (optional, can improve tumor take rate)
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Hemocytometer or automated cell counter
- Centrifuge

Procedure:

- Culture the ALK-positive NSCLC cells in the recommended complete medium until they reach 80-90% confluency.
- Harvest the cells by trypsinization, followed by neutralization with complete medium.
- Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
- Determine the cell viability and concentration using a hemocytometer or an automated cell counter.
- Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁷ cells/mL).



- If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 2.5 x 10^7 cells/mL. Keep the mixture on ice to prevent premature gelling.[7]
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.
- Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-2 weeks.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Tumor Growth Monitoring Protocol

This protocol describes the procedure for measuring tumor volume using calipers.

Materials:

- Digital calipers
- Animal scale
- Log sheet or electronic database for recording measurements

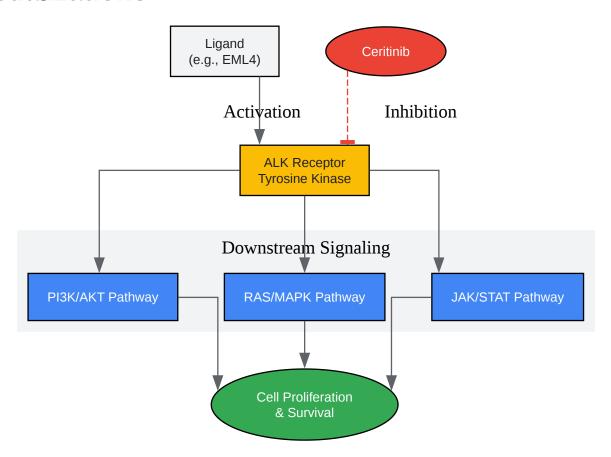
Procedure:

- Measure the tumor dimensions and body weight of each mouse 2-3 times per week.
- Gently restrain the mouse to expose the tumor.
- Use the digital calipers to measure the longest diameter (length) and the shortest diameter (width) of the tumor.
- Record the measurements in millimeters.



- Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) =
 (Length x Width²) / 2.
- Record the body weight of each mouse at each time point to monitor for signs of toxicity.
- Continue monitoring until the end of the study, as defined by the experimental endpoint (e.g., a specific tumor volume, duration of treatment, or signs of morbidity).

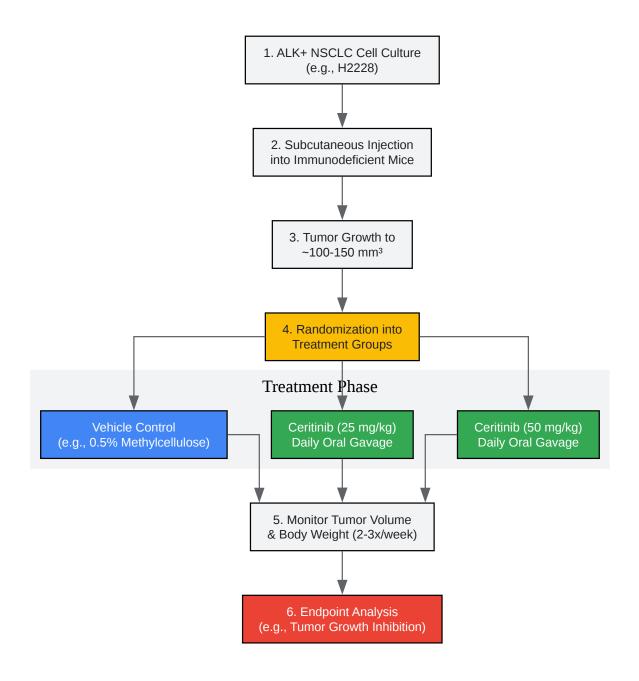
Visualizations



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Caption: ALK signaling pathway and the inhibitory action of **ceritinib**.





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Caption: Experimental workflow for in vivo efficacy studies of **ceritinib**.

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